CHLORURE DE 3-CHLOROBENZAL

Vue d'ensemble

Description

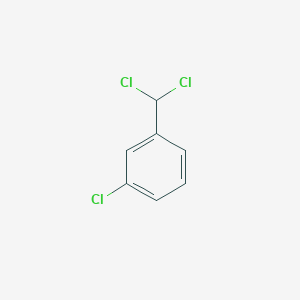

1-Chloro-3-(dichloromethyl)benzene is a useful research compound. Its molecular formula is C7H5Cl3 and its molecular weight is 195.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Chloro-3-(dichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-3-(dichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(dichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Amélioration du processus d'hydrolyse

L'hydrolyse du chlorure de 2-chlorobenzal est la principale méthode de production du 2-chlobrobenzaldéhyde dans l'industrie . Cependant, les technologies de réacteurs et les procédés réactionnels traditionnels utilisés dans cette méthode sont sous-développés, ce qui entraîne une faible efficacité pendant le processus d'hydrolyse . Pour améliorer les réacteurs hydrolytiques utilisés dans la production industrielle, le logiciel ANSYS a été utilisé pour simuler et analyser les caractéristiques de dispersion des gouttelettes dans le réacteur . Les résultats ont montré qu'il existait une relation log-linéaire entre le D 32 de la phase dispersée et la vitesse d'agitation dans différents systèmes .

Développement d'un film multicouche résistant aux UV

La carboxyméthylcellulose (CMC) et l'acide polylactique (PLA) sont reconnues pour leur caractère écologique . En les fusionnant en un film composite, des solutions d'emballage peuvent être conçues avec de bonnes performances . Cependant, la disparité d'interface inhérente entre la CMC et le PLA pose un défi, et il peut y avoir des problèmes de séparation de couches . Ce défi est atténué en incorporant de l'acide tannique et du chlorure ferrique dans la fabrication du CMC−PLA . Le film multicouche CMC/TA−PLA/Fe résultant, dépourvu de toute séparation de couche, présente une résistance mécanique exceptionnelle, avec une résistance à la traction supérieure à 70 MPa, un angle de contact élevé de 105° et une stabilité thermique supérieure . De plus, le film CMC/TA−PLA/Fe démontre une efficacité remarquable dans le blocage des rayons ultraviolets, minimisant efficacement la décoloration de diverses surfaces en bois exposées au vieillissement UV

Mécanisme D'action

Biochemical Pathways

Chlorinated compounds can interfere with various biochemical processes, including those involved in the metabolism of lipids, proteins, and nucleic acids .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

Chlorinated compounds can cause various cellular effects, including oxidative stress, dna damage, and disruption of cell membrane integrity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Chlorobenzal Chloride. For instance, its reactivity may increase at higher temperatures or under acidic conditions .

Propriétés

IUPAC Name |

1-chloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNQJGLSENYFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164789 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-69-4 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.